(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane
Overview
Description
(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane is a useful research compound. Its molecular formula is C15H21O2P and its molecular weight is 264.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane has been used in the enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog, demonstrating its utility in producing stereochemically complex molecules (Yu & Carlsen, 2008).
Mass Spectrometry Analysis
This compound's stereoisomers have been characterized using atmospheric pressure chemical ionization multi-stage mass spectrometry, highlighting its importance in detailed molecular analysis (Cristoni et al., 2000).
Polymer Synthesis and Characterization
The synthesis and characterization of polymers derived from this compound, including thermal degradation studies, are significant. This research provides insights into the polymer's stability and degradation products (Coskun et al., 1998).
Chiral Auxiliary in Synthesis
This compound is also used as a chiral auxiliary in the synthesis of other complex molecules, demonstrating its versatility in organic synthesis (Gilmore et al., 1996).
Crystal Structure Analysis
The crystal structure of related dioxolane compounds has been analyzed, contributing to a better understanding of molecular conformations and interactions (Li et al., 2001).
Ligand in Asymmetric Catalysis
Its derivatives have been used as effective ligands in asymmetric catalysis, demonstrating its potential in enhancing enantioselectivity in chemical reactions (Zhang & RajanBabu, 2004).
Development of Chiral Catalysts
It's also instrumental in the development of chiral catalysts from D-mannitol for asymmetric catalytic reactions, indicating its role in creating enantioselective catalysts (Li et al., 2000).
Mechanism of Action
Target of Action
It is known that s,s-me-rajphos is a member of a highly-effective chiral phospholane class of ligands called duphos and bpe . These ligands are typically used in asymmetric catalysis, suggesting that the targets of S,S-Me-RajPhos are likely to be involved in catalytic reactions.
Mode of Action
The mode of action of S,S-Me-RajPhos involves its interaction with its targets to facilitate catalytic reactions . The compound contains 2,5-disubstituted groups, allowing for systematic variation of the steric environment around the metal . This suggests that S,S-Me-RajPhos may influence the geometry and reactivity of the metal center in a catalyst, thereby affecting the outcome of the catalytic reaction.
Result of Action
The molecular and cellular effects of S,S-Me-RajPhos’s action are likely related to its role in catalysis. By influencing the steric environment around the metal center in a catalyst, S,S-Me-RajPhos can potentially affect the rate, selectivity, and outcome of catalytic reactions .
Properties
IUPAC Name |
2-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXTLMNIHPLEU-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2C3OCCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1C2=CC=CC=C2C3OCCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584869 | |
Record name | 2-{2-[(2S,5S)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695816-47-8 | |
Record name | 2-{2-[(2S,5S)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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